molecular formula C22H49NO4S B14769991 Didecyldimethylammonium hydrogen sulfate

Didecyldimethylammonium hydrogen sulfate

Cat. No.: B14769991
M. Wt: 423.7 g/mol
InChI Key: QKZSRLQZSFTOHR-UHFFFAOYSA-M
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Description

Didecyldimethylammonium hydrogen sulfate is a quaternary ammonium compound known for its potent antimicrobial properties. It is widely used as a disinfectant and antiseptic in various industries, including healthcare, agriculture, and water treatment. The compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Didecyldimethylammonium hydrogen sulfate can be synthesized through the quaternization of dimethylamine with decyl bromide, followed by the reaction with sulfuric acid. The reaction conditions typically involve:

    Temperature: 60-80°C

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes:

    Quaternization: Dimethylamine reacts with decyl bromide to form didecyldimethylammonium bromide.

    Sulfonation: The bromide compound is then treated with sulfuric acid to yield this compound.

    Purification: The final product is purified through crystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Didecyldimethylammonium hydrogen sulfate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various by-products, depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halides such as sodium chloride or potassium iodide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Various oxidized derivatives, depending on the reaction conditions.

    Reduction: Reduced forms of the compound, often with altered antimicrobial properties.

    Substitution: Substituted quaternary ammonium compounds with different halide ions.

Scientific Research Applications

Didecyldimethylammonium hydrogen sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture and microbiology for its antimicrobial properties.

    Medicine: Utilized in disinfectants and antiseptics for surgical instruments and surfaces.

    Industry: Applied in water treatment, agriculture, and food processing for microbial control.

Mechanism of Action

The antimicrobial action of didecyldimethylammonium hydrogen sulfate is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the phospholipid bilayer, causing leakage of cellular contents and ultimately cell death. The molecular targets include:

    Phospholipid Membranes: Disruption leads to loss of membrane integrity.

    Proteins: Denaturation of essential proteins within the cell.

    DNA/RNA: Interference with nucleic acid synthesis and function.

Comparison with Similar Compounds

Similar Compounds

  • Didecyldimethylammonium chloride
  • Benzalkonium chloride
  • Cetyltrimethylammonium bromide

Comparison

Didecyldimethylammonium hydrogen sulfate is unique due to its sulfate anion, which can enhance its solubility and antimicrobial efficacy compared to its chloride and bromide counterparts. Additionally, the sulfate form may exhibit different interaction profiles with microbial cell membranes, potentially leading to broader or more potent antimicrobial activity.

Properties

Molecular Formula

C22H49NO4S

Molecular Weight

423.7 g/mol

IUPAC Name

didecyl(dimethyl)azanium;hydrogen sulfate

InChI

InChI=1S/C22H48N.H2O4S/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h5-22H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

QKZSRLQZSFTOHR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.OS(=O)(=O)[O-]

Origin of Product

United States

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